2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Overview
Description
2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-substituted pyrroles with hydrazine derivatives under controlled conditions. The process often involves:
Cyclization Reaction: The reaction of N-alkylpyrrole with hydrazine hydrate to form the pyrazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]pyrazol-3-amine
- 2-Phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine derivatives
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct biological activities. Its fused ring system and the presence of both pyrrole and pyrazole rings make it a versatile scaffold for drug discovery and other applications .
Properties
IUPAC Name |
2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-11-9-6-13-7-10(9)14-15(11)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSPSEFRLUVVKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CN1)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199145 | |
Record name | 2,4,5,6-Tetrahydro-2-phenylpyrrolo[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420857-50-6 | |
Record name | 2,4,5,6-Tetrahydro-2-phenylpyrrolo[3,4-c]pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420857-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5,6-Tetrahydro-2-phenylpyrrolo[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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